molecular formula C21H24N4S B6020035 4-(4-Cyclopentylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

4-(4-Cyclopentylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B6020035
M. Wt: 364.5 g/mol
InChI Key: CZIWGLVKUKXOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cyclopentylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a thienopyrimidine core with a cyclopentylpiperazine and phenyl group, which contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclopentylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the thienopyrimidine core. One common method involves the cyclization of appropriate thieno derivatives with pyrimidine precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting high-yielding reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclopentylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Cyclopentylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Cyclopentylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine stands out due to its unique combination of structural features, which contribute to its diverse biological activities. Its thienopyrimidine core, coupled with the cyclopentylpiperazine and phenyl groups, provides a distinct scaffold for drug design and development .

Properties

IUPAC Name

4-(4-cyclopentylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4S/c1-2-6-16(7-3-1)18-14-26-21-19(18)20(22-15-23-21)25-12-10-24(11-13-25)17-8-4-5-9-17/h1-3,6-7,14-15,17H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIWGLVKUKXOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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